3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074) is a synthetic compound classified as a cannabinoid receptor ligand. Specifically, it acts as a partial agonist for both the cannabinoid CB1 and CB2 receptors. [, , ] In scientific research, BAY 59-3074 serves as a valuable tool for investigating the roles of CB1 and CB2 receptors in various physiological processes, especially related to pain management. [, , ]
The synthesis of BAY 59-3074 involves several key steps that utilize advanced organic chemistry techniques. While specific protocols are not extensively detailed in the literature, the synthesis typically begins with the preparation of a common starting material, such as 3-chloro-2-fluoro-6-(trifluoromethyl)benzonitrile. This precursor undergoes multiple reactions to construct the tricyclic structure characteristic of BAY 59-3074.
Recent studies have focused on synthesizing conformationally constrained analogs to explore their binding affinity at CB receptors. These analogs were synthesized by restricting rotation around certain bonds and altering side chain orientations, which helps in understanding the pharmacophoric requirements for effective receptor interaction .
Key parameters in the synthesis include:
BAY 59-3074 has a complex molecular structure characterized by a tricyclic framework that includes an aryloxyphenyl group and a sulfonyl alkyl side chain. The molecular formula is , and its molecular weight is approximately 396.45 g/mol.
The spatial arrangement of these components allows BAY 59-3074 to effectively interact with CB receptors, influencing its agonistic activity .
BAY 59-3074 participates in various chemical reactions primarily related to its binding interactions with cannabinoid receptors. The compound exhibits partial agonist activity at both CB1 and CB2 receptors, which means it activates these receptors but does not elicit a maximal response.
The mechanism of action of BAY 59-3074 involves its binding to cannabinoid receptors, leading to modulation of neurotransmitter release and subsequent physiological effects.
Studies indicate that BAY 59-3074's partial agonist nature allows it to fine-tune receptor signaling pathways, potentially leading to fewer side effects compared to full agonists .
BAY 59-3074 exhibits several notable physical and chemical properties:
These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and efficacy .
BAY 59-3074 has potential applications in various fields:
BAY 59-3074 serves as a valuable tool for studying cannabinoid receptor pharmacology, helping researchers understand receptor dynamics and develop new therapeutic agents based on its structural framework .
BAY 59-3074 is a synthetic cannabinoid receptor partial agonist that has emerged as a structurally novel and pharmacologically significant tool compound for probing the endocannabinoid system. With its chemical designation as 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate (C₁₈H₁₃F₆NO₄S), this Bayer-developed molecule exhibits a molecular weight of 453.35 g/mol and demonstrates distinctive physiochemical properties including high lipophilicity (cLogP ~4.9) and a topological polar surface area of 84.77 Ų [3] [7]. As a research tool, it is typically solubilized in DMSO or ethanol for in vitro applications [3]. Its primary significance lies in its balanced affinity for both cannabinoid receptor subtypes (CB₁ and CB₂) and its unique pharmacological profile as a partial agonist, distinguishing it from full agonists like Δ9-THC and synthetic cannabinoids such as CP 55,940 [1] [6].
Table 1: Core Physicochemical and Pharmacological Properties of BAY 59-3074
Property | Value | Experimental Context |
---|---|---|
Molecular Formula | C₁₈H₁₃F₆NO₄S | Confirmed via mass spectrometry |
Molecular Weight | 453.35 g/mol | Calculated from formula |
CAS Registry Number | 406205-74-1 | Chemical identifiers database |
CB₁ Ki (human) | 48.3 nM | Competitive binding assays [1] |
CB₂ Ki (human) | 45.5 nM | Competitive binding assays [1] |
Solubility | ≥100 mg/mL in DMSO, ethanol | Manufacturer specifications [3] |
Primary Pharmacological Action | Cannabinoid receptor partial agonist | [³⁵S]GTPγS functional assays [1] |
BAY 59-3074 emerged from Bayer AG's systematic cannabinoid research program in the early 2000s, building upon prior work with the high-affinity, full cannabinoid agonist BAY 38-7271. While BAY 38-7271 demonstrated potent neuroprotective properties (Kᵢ = 0.46–1.85 nM), its clinical potential was limited by pronounced cannabimimetic side effects [2] [6]. Bayer researchers sought to develop a successor compound with a more favorable tolerability profile through partial rather than full receptor activation. This effort yielded BAY 59-3074, characterized during lead optimization through high-throughput screening and medicinal chemistry refinement [3] [9]. The compound's identification marked a significant milestone as it represented a novel chemotype distinct from classical cannabinoids like Δ9-THC or aminoalkylindoles – featuring a unique trifluorobutanesulfonate ester linked to a biaryl ether core [1] [6]. Bayer patented the compound around 2004, emphasizing its potential for treating chronic pain conditions while highlighting its selectivity profile; screening against 214 distinct receptors, enzymes, and ion channels confirmed negligible activity at off-target sites, establishing its utility as a selective cannabinoid probe [4] [9].
BAY 59-3074 has provided critical insights into the functional consequences of partial agonism at cannabinoid receptors. In [³⁵S]GTPγS binding assays – a gold standard for measuring G-protein activation – BAY 59-3074 exhibits submaximal efficacy (Emax ≈ 60-70%) compared to full agonists like CP 55,940, confirming its partial agonist nature at both CB₁ and CB₂ receptors [1] [6]. This property underlies its distinctive in vivo profile: In rat models of neuropathic pain (chronic constriction injury, spared nerve injury) and inflammatory pain (carrageenan, CFA models), oral administration (0.3–3 mg/kg) produced significant antihyperalgesic and antiallodynic effects [6] [9]. Crucially, while tolerance developed rapidly to cannabimimetic side effects (e.g., hypothermia) within 5 days of repeated dosing, the analgesic efficacy persisted or increased even after two weeks of daily administration [9]. This temporal dissociation demonstrated that therapeutic effects could be separated from adverse effects – a pivotal finding suggesting partial agonists might offer superior clinical tolerability compared to full agonists [6] [9]. Further mechanistic studies established that BAY 59-3074's effects were specifically mediated through cannabinoid receptors, as pretreatment with the CB₁ antagonist SR 141716A (rimonabant) blocked its hypothermic, analgesic, and discriminative stimulus effects [1] [9].
Molecular interrogation of BAY 59-3074 has significantly advanced understanding of structure-activity relationships (SAR) governing cannabinoid receptor modulation:
Conformational Constraints: Synthesis of conformationally constrained dibenzofuran and dibenzopyran analogs (e.g., AM-7528, AM-7536) revealed that enforced coplanarity of the biaryl system reduced CB₁/CB₂ binding affinity by 15- to 50-fold compared to BAY 59-3074 [2]. Molecular dynamics simulations indicated the parent compound's bioactive conformation likely involves a ~4.52° dihedral angle between its aromatic rings, allowing optimal interaction with hydrophobic residues in the receptor binding pocket (e.g., Phe268, Phe170, Phe174) [2] [8]. This non-planar configuration appears essential for high-affinity binding.
Binding Interactions: Docking studies with the human CB₁ receptor (crystal structure 5XR8) revealed that BAY 59-3074 occupies the orthosteric site with its biphenyl ether moiety engaged in π-stacking with Phe268ECL2 and its sulfonate linker oriented toward a polar subpocket [8]. Notably, 850-nanosecond molecular dynamics trajectories showed transient water-bridged hydrogen bonding between a sulfonate oxygen and Trp2795.43 – suggesting a dynamic mechanism stabilizing receptor-ligand interaction despite the ligand lacking traditional hydrogen bond donors [8].
Linker Modifications: Systematic replacement of the sulfonate ester with sulfonamide, carbamate, or urea linkers yielded analogs with altered efficacy profiles (e.g., sulfonamide 4 exhibited full agonism) and reduced lipophilicity [8]. While these modifications generally reduced potency, they informed the design of peripherally restricted analogs – an important strategy for minimizing CNS side effects in future therapeutic candidates.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: